molecular formula C₉H₇D₃N₄O₄ B1147571 Propionaldehyde 2,4-Dinitrophenylhydrazone CAS No. 259824-53-8

Propionaldehyde 2,4-Dinitrophenylhydrazone

Cat. No. B1147571
M. Wt: 241.22
InChI Key:
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Description

Propionaldehyde 2,4-Dinitrophenylhydrazone is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic aldehyde . It has a linear formula of C2H5CH=NNHC6H3(NO2)2 and a molecular weight of 238.20 .


Molecular Structure Analysis

Propionaldehyde-2,4-dinitrophenylhydrazone contains a total of 27 bonds; 17 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups (aromatic) .


Chemical Reactions Analysis

The reaction of Propionaldehyde 2,4-Dinitrophenylhydrazone with aldehydes and ketones is known as a condensation reaction . This is a nucleophilic addition-elimination reaction where the 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propionaldehyde 2,4-Dinitrophenylhydrazone include a linear formula of C2H5CH=NNHC6H3(NO2)2 and a molecular weight of 238.20 .

Scientific Research Applications

Application in Pharmaceutical Industry

Field

Pharmaceutical Industry

Summary of the Application

Hydrazones and their derivatives, including 1-(2,4-dinitrophenyl)-2-propylidenehydrazine, are significantly important compounds in the pharmaceutical industry . They show activities against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s .

Method of Application

Hydrazone derivatives are used as drugs in the treatment of illnesses (e.g., leprosy, tuberculosis, and mental disorders) and as fungicides . The use of hydrazones enables improvement in drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis .

Results or Outcomes

The specific results or outcomes of these applications are not detailed in the source. However, the source mentions that these compounds show promising activities against various conditions .

Application in Analytical Chemistry

Field

Analytical Chemistry

Summary of the Application

Substituted hydrazones possess properties that make them useful as metal-extracting agents . Schiff base hydrazones have a variety of applications in analytical chemistry, including the selective extraction of certain transition metals and their use in spectroscopic determination .

Method of Application

The specific methods of application are not detailed in the source. However, it is mentioned that these compounds can be used in the construction of sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and poisonous fumes .

Results or Outcomes

The specific results or outcomes of these applications are not detailed in the source. However, the source mentions that these compounds have shown promising results in the field of analytical chemistry .

Application in Synthesis of New Heterocycles

Field

Organic Chemistry

Summary of the Application

The compound has been used in the synthesis of new heterocycles . Heterocycles are significantly important in the field of drug discovery and materials science .

Method of Application

The reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2 H)-one and (2,4-dinitrophenyl)hydrazine in boiling ethanol containing hydrochloric acid (0.2 mL; 37%) for 1.5 h gave 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2 H)-ylidene)hydrazine in a 90% yield .

Results or Outcomes

Various spectral analyses, including NMR, and X-ray crystallography established the structure of the newly synthesized hydrazone .

Application in Optical Isomer Separation

Summary of the Application

The compound, also known as Marfey’s Reagent (FDAA), reacts with primary amines to enable the quick and easy separation and quantitation of optical isomers of amino acids by reverse-phase chromatography .

Method of Application

FDAA derivatives of D-amino acids exhibit strong intramolecular bonding, which reduces their polarity relative to the corresponding L-amino acid derivatives. Consequently, the D-derivatives are selectively retained on reverse phase columns and elute much later than corresponding L-derivatives .

Results or Outcomes

The reagent provides for detection at 340nm with nanomole sensitivity .

Safety And Hazards

Propionaldehyde 2,4-Dinitrophenylhydrazone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dinitro-N-[(E)-propylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHZOZOFGDSIN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanal, (2,4-dinitrophenyl)hydrazone

CAS RN

725-00-8
Record name NSC2504
Source DTP/NCI
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Record name Propionaldehyde 2,4-Dinitrophenylhydrazone
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Citations

For This Compound
76
Citations
S Uchiyama, M Ando, S Aoyagi - Journal of Chromatography A, 2003 - Elsevier
Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - ScienceDirect Skip to main content Skip to …
Number of citations: 94 www.sciencedirect.com
A ROSS, RN Ring - The Journal of Organic Chemistry, 1961 - ACS Publications
-Halogenated aldehydes react anomalously with the usual 2, 4-dinitrophenylhydrazine reagents to give halogen-free products. It has now been found that a solution of 2, 4-…
Number of citations: 22 pubs.acs.org
JP Cusu, AM Musuc, D Oancea - Thermochimica Acta, 2020 - Elsevier
The thermal decompositions of acetaldehyde-2,4-dinitrophenylhydrazone and propionaldehyde-2,4-dinitrophenylhydrazone were studied using differential scanning calorimetry …
Number of citations: 5 www.sciencedirect.com
JH Ross - Analytical Chemistry, 1953 - ACS Publications
The identification of aldehydes and ketones is often required in laboratory experiments. Standard methods sometimes producequestionable results. A study of the infrared spectra of …
Number of citations: 77 pubs.acs.org
S Selim - Journal of Chromatography A, 1977 - Elsevier
A method for the quantitative conversion of traces of aldehydes and ketones to their 2,4-dinitrophenylhydrazones at room temperature is presented. The 2,4-dinitrophenylhydrazones of …
Number of citations: 198 www.sciencedirect.com
DA Forss, EA Dunstone - Australian Journal of Chemistry, 1957 - CSIRO Publishing
In an investigation of the" cardboard" flavour in skim milk (Forss, Pont, and Stark 1955a, 1955b), the compounds responsible for this defect were found to be the C,-,, 2-enals and the 0,-,, …
Number of citations: 16 www.publish.csiro.au
H Zhang, F Zhu, C Chen, X Li, Y Luo… - LCGC North …, 2022 - chromatographyonline.com
Carbonyls (such as acrolein, acetaldehyde, and formaldehyde) are the critical type of carcinogens and toxicants contained within the heat-not-burn (HNB) tobacco products. Using HNB …
Number of citations: 0 www.chromatographyonline.com
M Romaňuk, V Herout, F Šorm - Collection of Czechoslovak …, 1959 - cccc.uochb.cas.cz
One of our previous papersl described an investigation of the composition of the oil from the roots of the Himalayan plant Saussurea lappa CLARKE which belongs to the Compositae …
Number of citations: 10 cccc.uochb.cas.cz
S Dunstan, HB Henbest - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
In appropriate experimental conditions, good yields of aldehydes and secondary amines can be obtained from tertiary amines and N-bromosuccinimide. The course of reaction can be …
Number of citations: 29 pubs.rsc.org
YF Yang - Zeitschrift für Kristallographie-New Crystal Structures, 2007 - degruyter.com
Refinement of the crystal structure of propionaldehyde 2,4-dinitrophenyl- hydrazone, C9H10N4O4 Page 1 Refinement of the crystal structure of propionaldehyde 2,4-dinitrophenylhydrazone …
Number of citations: 0 www.degruyter.com

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